Glufosinate

Description

Properties

IUPAC Name |

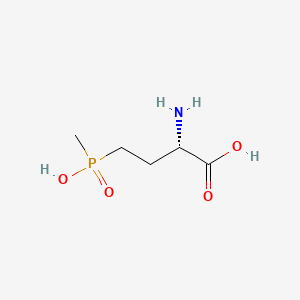

2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJOBQBIJHVGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77182-82-2 (mono-ammonium salt) | |

| Record name | Glufosinate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051276472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0043973 | |

| Record name | Glufosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow solid; [HSDB] | |

| Record name | Glufosinate-ammonium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Water solubility 1370 g/l (+/- 11%), In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014, In water, 1,370 g/l @ 22 °C | |

| Record name | GLUFOSINATE-AMMONIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4 g/ml at 20 °C | |

| Record name | GLUFOSINATE-AMMONIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light yellow crystalline powder | |

CAS No. |

51276-47-2, 35597-44-5, 77182-82-2 | |

| Record name | Glufosinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51276-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glufosinate-P [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035597445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glufosinate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051276472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glufosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium 2-amino-4-(hydroxymethylphosphinyl)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-4-(hydroxymethylphosphinyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUFOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8W4FP6BTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUFOSINATE-AMMONIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

215 °C | |

| Record name | GLUFOSINATE-AMMONIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Herbicidal Properties and Spectrum of Activity of Glufosinate

Introduction

Glufosinate, a phosphinic acid derivative, is a broad-spectrum, post-emergence herbicide valued for its rapid, non-selective action against a wide range of annual and perennial weeds.[1] Originally isolated from the soil bacterium Streptomyces viridochromogenes, its unique mode of action provides an essential tool for managing weed populations, particularly those that have developed resistance to other herbicide classes.[2] This technical guide provides a comprehensive overview of the biochemical and physiological mechanisms underlying this compound's herbicidal activity, its spectrum of weed control, and detailed protocols for its scientific evaluation.

The Biochemical Cascade: Mechanism of Action

This compound's efficacy stems from its irreversible inhibition of glutamine synthetase (GS), a pivotal enzyme in plant nitrogen metabolism.[3][4] This inhibition triggers a complex and rapid cascade of events, leading to cellular disruption and plant death.[5][6] The primary mechanism is not solely due to ammonia toxicity, as once thought, but rather a light-dependent surge of reactive oxygen species (ROS).[3][7]

Inhibition of Glutamine Synthetase

Glutamine synthetase catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine.[4] This reaction is central to the assimilation of inorganic nitrogen and the detoxification of ammonia produced during various metabolic processes, including photorespiration.[4][5] this compound, as a structural analog of glutamate, competitively binds to the active site of GS, leading to its irreversible inhibition.[3][8] This blockage has two immediate and critical consequences: the depletion of glutamine and the accumulation of toxic levels of ammonia.[5]

The Dual Role of Ammonia Accumulation and Photorespiration Disruption

The inhibition of GS leads to a rapid and substantial increase in intracellular ammonia concentrations.[2][5] While high levels of ammonia are phytotoxic and can disrupt cellular pH gradients and membrane integrity, recent research indicates that ammonia accumulation alone does not fully account for the rapid cell death observed in this compound-treated plants.[3][6]

A more critical event is the disruption of the photorespiratory cycle.[5][7] In C3 plants, GS is essential for reassimilating the large amounts of ammonia released during photorespiration.[4] When GS is inhibited, this ammonia cannot be recycled, leading to a feedback inhibition of the photorespiration pathway.[7] This results in the accumulation of photorespiratory intermediates like glycolate and glyoxylate.[7]

The Generation of Reactive Oxygen Species (ROS)

The disruption of photorespiration and carbon assimilation creates a surplus of light energy within the chloroplasts.[3][7] This excess energy, under light conditions, leads to the photoreduction of molecular oxygen, generating a massive burst of reactive oxygen species (ROS), including superoxide radicals, hydrogen peroxide, and hydroxyl radicals.[3][6][9] This ROS surge overwhelms the plant's antioxidant defense systems.[7][10]

Lipid Peroxidation and Cellular Collapse

The highly reactive ROS molecules attack cellular components, most notably the polyunsaturated fatty acids in cell membranes, initiating a chain reaction known as lipid peroxidation.[3][6] This process leads to the loss of membrane integrity, leakage of cellular contents, and ultimately, rapid cell death.[3] The visible symptoms of necrosis and desiccation are the macroscopic manifestations of this widespread cellular collapse.[3]

Caption: Biochemical cascade following this compound application.

Spectrum of Activity and Efficacy

This compound is a non-selective herbicide, controlling a wide array of annual and perennial broadleaf weeds and grasses.[2] Its efficacy is influenced by factors such as weed species, growth stage, application rate, and environmental conditions.[8][11]

Susceptible Weed Species

This compound is effective against many problematic weeds, including those resistant to other herbicides like glyphosate.[12] Key susceptible species include:

-

Broadleaf Weeds: Amaranthus spp. (Palmer amaranth, redroot pigweed), Chenopodium album (common lambsquarters), Ambrosia artemisiifolia (common ragweed), and Abutilon theophrasti (velvetleaf).[11]

-

Grasses: While generally providing good control of many annual grasses, its efficacy on larger or well-tillered grasses can be marginal.[2]

Quantitative Efficacy Data

The following table summarizes efficacy data from various studies, highlighting the importance of application rate and weed size.

| Weed Species | Growth Stage | This compound Rate (g a.i./ha) | Adjuvant | Control (%) | Citation |

| Common Ragweed | 5-15 cm | 300 - 500 | +/- AMS | >98 | [11] |

| Common Lambsquarters | < 5 cm | 300 | - | Good | [11] |

| Common Lambsquarters | > 5 cm | 500 | + AMS | Improved | [11] |

| Velvetleaf | < 5 cm | 300 | - | Good | [11] |

| Velvetleaf | > 5 cm | 500 | + AMS | Improved | [11] |

| Redroot Pigweed | < 5 cm | 300 | - | Good | [11] |

| Redroot Pigweed | > 5 cm | 500 | + AMS | Improved | [11] |

| Giant Foxtail | 10 cm | 420 | - | >80 | [13] |

| Common Cocklebur | 10 cm | 420 | - | >80 | [13] |

| Pennsylvania Smartweed | 10 cm | 560 | - | >80 | [13] |

AMS: Ammonium Sulfate

Factors Influencing Herbicidal Activity

The field performance of this compound can be variable.[3] Understanding the key factors that influence its uptake, translocation, and overall efficacy is crucial for optimizing its use in research and practical applications.

-

Light: As a light-dependent herbicide, this compound is most effective when applied during bright, sunny conditions.[4][7] Applications at midday generally provide superior control compared to dawn or dusk applications.[4][14]

-

Weed Size: this compound is most effective on small, actively growing weeds, typically less than 10 cm in height.[15][16] Larger weeds are more tolerant and may require higher application rates.[11]

-

Environmental Conditions: Optimal activity occurs under warm, humid conditions.[14] Drought stress can reduce herbicide uptake and efficacy.

-

Spray Coverage: this compound is a contact herbicide with limited translocation.[2] Thorough spray coverage of the weed foliage is essential for effective control.[15]

-

Adjuvants: The addition of ammonium sulfate (AMS) can enhance the efficacy of this compound on certain weed species, particularly under suboptimal conditions.[8][11]

Experimental Protocols for Efficacy Evaluation

Standardized and robust protocols are essential for accurately assessing the herbicidal properties of this compound.

Greenhouse Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the dose of this compound required to achieve a specific level of weed control (e.g., GR₅₀ - 50% growth reduction).

Methodology:

-

Plant Propagation: Grow target weed species from seed in pots containing a standardized greenhouse potting mix. Maintain plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

-

Treatment Application: When plants reach a consistent growth stage (e.g., 3-4 true leaves or 10 cm in height), apply this compound at a range of doses. A logarithmic series of doses is recommended to cover responses from no effect to complete mortality. Include an untreated control.

-

Experimental Design: Use a completely randomized design with a minimum of four replicates per treatment.

-

Data Collection: At a specified time after treatment (e.g., 14-21 days), assess phytotoxicity using a visual rating scale (0-100%, where 0 = no injury and 100 = complete death).[17] Harvest the above-ground biomass, dry to a constant weight, and record the dry weight for each plant.

-

Statistical Analysis: Analyze the biomass data using non-linear regression to fit a dose-response curve (e.g., a four-parameter log-logistic model).[18] From this curve, calculate the GR₅₀ value.

Caption: Workflow for a whole-plant dose-response bioassay.

Field Efficacy Trial

Field trials are necessary to evaluate herbicide performance under real-world conditions.

Methodology:

-

Site Selection: Choose a site with a natural and uniform infestation of the target weed species.

-

Experimental Design: Employ a randomized complete block design with at least three to four replications.[19] Plot sizes should be adequate to minimize edge effects (e.g., 3m x 10m).

-

Treatment Application: Apply this compound at proposed field rates using a calibrated research plot sprayer. Include an untreated control for comparison.

-

Data Collection:

-

Weed Control: Visually assess percent weed control at multiple intervals after application (e.g., 7, 14, and 28 days) on a 0-100% scale.[17]

-

Crop Phytotoxicity: If applied in a crop, visually assess crop injury on a 0-100% scale.[20]

-

Weed Biomass: At a suitable time point, collect weed biomass from a defined area (e.g., a 0.25 m² quadrat) within each plot.

-

-

Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for the experimental design.[18][21] Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol for Measuring Ammonia Accumulation

This protocol allows for the quantification of a key physiological response to this compound.

Methodology:

-

Sample Collection: Treat plants with this compound as described in the greenhouse bioassay. At various time points after treatment (e.g., 0, 4, 8, 24 hours), harvest leaf tissue and immediately freeze in liquid nitrogen.

-

Extraction: Homogenize the frozen tissue in a suitable extraction buffer (e.g., a weak acid).

-

Quantification: Determine the ammonium concentration in the extract using a colorimetric assay (e.g., the Berthelot reaction) or an ammonium-selective electrode.[22][23][24][25][26]

-

Data Analysis: Express ammonia content on a fresh or dry weight basis and compare treated samples to untreated controls.

Conclusion

This compound remains a critical tool in modern weed management due to its unique and rapid mode of action. A thorough understanding of the biochemical cascade initiated by glutamine synthetase inhibition, particularly the pivotal role of reactive oxygen species generation, is essential for its effective and sustainable use. By employing robust and standardized experimental protocols, researchers can continue to refine our knowledge of this important herbicide and develop strategies to optimize its performance in diverse agricultural systems.

References

-

Takano, H. K. (n.d.). The Mechanism of Action of this compound: Why is Inhibition of Glutamine Synthetase Toxic to Plants? SBCPD. Retrieved from [Link]

-

Duenk, P., Soltani, N., Hooker, D., & Sikkema, P. (2023). Influence of this compound Rate, Ammonium Sulfate, and Weed Height on Annual Broadleaf Weed Control. Journal of Agricultural Science, 15(4), 7. Retrieved from [Link]

-

Takano, H. (2020). Physiological and biochemical mechanisms behind the fast action of this compound (Doctoral dissertation, Colorado State University). Retrieved from [Link]

-

Moretti, M. L., & Dayan, F. E. (2021). Biochemical Basis for the Time-of-Day Effect on this compound Efficacy against Amaranthus palmeri. Plants, 10(10), 2021. Retrieved from [Link]

-

Bararpour, T. (2022). Optimizing Weed Control Using Dicamba and this compound in Eligible Crop Systems. ScholarWorks@UARK. Retrieved from [Link]

-

Minnesota Department of Agriculture. (n.d.). This compound Herbicide. Retrieved from [Link]

-

Takano, H., Beffa, R., Preston, C., Westra, P., & Dayan, F. E. (2020). A novel insight into the mode of action of this compound: how reactive oxygen species are formed. Photosynthesis Research, 144(3), 361–372. Retrieved from [Link]

-

ResearchGate. (n.d.). A new understanding on the mechanism of action of this compound and the... [Diagram]. Retrieved from [Link]

- Avdiushko, M., et al. (2019). Role of Glutamine Synthetase Isogenes and Herbicide Metabolism in the Mechanism of Resistance to this compound in Lolium perenne L. spp. multiflorum Biotypes from Oregon. Journal of Agricultural and Food Chemistry, 67(22), 6147-6155.

- Takano, H., et al. (2020). This compound enhances the activity of protoporphyrinogen oxidase inhibitors. Weed Science, 68(3), 226-234.

- Moretti, M. L., & Dayan, F. E. (2021). Biochemical Basis for the Time-of-Day Effect on this compound Efficacy against Amaranthus palmeri. Plants, 10(10), 2021.

- Duenk, P., et al. (2023). Influence of this compound Rate, Ammonium Sulfate, and Weed Height on Annual Broadleaf Weed Control. Journal of Agricultural Science, 15(4), 7.

-

EPPO. (n.d.). Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. Retrieved from [Link]

-

Agriculture and Agri-Food Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

- Takano, H., et al. (2019).

-

Department of Agriculture. (n.d.). Guidelines for herbicide registration trials. Retrieved from [Link]

- Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52839.

- Santos, L. C., et al. (2016). Emissions of ammonia following glyphosate application on Urochloa decumbens. Plant, Soil and Environment, 62(10), 467-473.

-

EPPO. (n.d.). PP 1/135 (4) Phytotoxicity assessment. EPPO database on PP1 Standards. Retrieved from [Link]

-

APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]

-

Herbicide Resistance Action Committee. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]

- Castoldi, G. S., et al. (2016). Emissions of ammonia following glyphosate application on Urochloa decumbens. Plant, Soil and Environment, 62(10), 467-473.

-

ResearchGate. (n.d.). The 0 to 10 rating system for herbicide phytotoxicity used in these studies. Retrieved from [Link]

- Steckel, G. J., et al. (1997). This compound Efficacy on Annual Weeds Is Influenced by Rate and Growth Stage. Weed Technology, 11(3), 484-488.

- Khan, M. A., et al. (2024).

-

ResearchGate. (n.d.). Measuring field ammonia emissions and canopy ammonia fluxes in agriculture using portable ammonia detector method. Retrieved from [Link]

-

Canadian Weed Science Society. (2018). CWSS_SCM Rating Scale. Retrieved from [Link]

- Streibig, J. C., & Ritz, C. (2015). Research Methods in Weed Science: Statistics. Weed Science, 63(Special Issue), 164-183.

-

MDPI. (n.d.). Assessing Phytotoxic Effects of Herbicides and Their Impact on Potato Cultivars in Agricultural and Environmental Contexts. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]

- RIVM. (2006). Measuring ammonia emissions from manured fields. RIVM rapport 680150003.

-

Purdue University. (n.d.). Glutamine Synthesis Inhibitors. Herbicide Symptoms. Retrieved from [Link]

-

MDPI. (n.d.). The Effect of Ammonia on the Host–Parasite System Tenebrio molitor at Different Temperatures. Retrieved from [Link]

-

AHDB. (n.d.). Detecting herbicide resistance. Retrieved from [Link]

- South African Sugarcane Research Institute. (n.d.). Guidelines for preparing Agrochemical field trials in sugarcane.

-

ResearchGate. (n.d.). Phytotoxicity Ratings and Weed Control Ratings as Influenced by Chemical Weed Control Treatments in Greengram (Vigna radiata L.). Retrieved from [Link]

- Travlos, I. S., et al. (2017). Response of Annual Weeds to Glyphosate: Evaluation and Optimization of Application Rate Based on Fecundity-Avoidance Biomass Threshold Criterion. Agronomy, 7(4), 79.

Sources

- 1. Glutamine Synthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 2. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 3. mountainscholar.org [mountainscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. sbcpd.org [sbcpd.org]

- 6. Reactive oxygen species trigger the fast action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel insight into the mode of action of this compound: how reactive oxygen species are formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. data.ms4sub.com [data.ms4sub.com]

- 9. This compound enhances the activity of protoporphyrinogen oxidase inhibitors | Weed Science | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. Influence of this compound Rate, Ammonium Sulfate, and Weed Height on Annual Broadleaf Weed Control | Duenk | Journal of Agricultural Science | CCSE [ccsenet.org]

- 12. scholarworks.uark.edu [scholarworks.uark.edu]

- 13. This compound Efficacy on Annual Weeds Is Influenced by Rate and Growth Stage | Weed Technology | Cambridge Core [cambridge.org]

- 14. Biochemical Basis for the Time-of-Day Effect on this compound Efficacy against Amaranthus palmeri - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using this compound for Weed Control in the Delta | Crop Science US [cropscience.bayer.us]

- 16. Best practices for postemergence weed control [blog-crop-news.extension.umn.edu]

- 17. weedscience.ca [weedscience.ca]

- 18. cambridge.org [cambridge.org]

- 19. pp1.eppo.int [pp1.eppo.int]

- 20. pp1.eppo.int [pp1.eppo.int]

- 21. preprints.org [preprints.org]

- 22. researchgate.net [researchgate.net]

- 23. pse.agriculturejournals.cz [pse.agriculturejournals.cz]

- 24. researchgate.net [researchgate.net]

- 25. rivm.nl [rivm.nl]

- 26. mdpi.com [mdpi.com]

Technical Monograph: Molecular Architecture, Mechanism, and Analytical Profiling of Glufosinate-Ammonium

[1]

Executive Summary

Glufosinate-ammonium (GLA) represents a unique class of phosphinic acid herbicides that functions as a structural analogue of glutamate.[1] Unlike glyphosate, which targets the shikimate pathway, GLA acts as a suicide inhibitor of Glutamine Synthetase (GS) , a critical enzyme in nitrogen metabolism.[1] While historically pivotal in agrochemistry for the selection of transgenic crops (pat/bar gene systems), its relevance extends into toxicology and safety pharmacology due to its neurotoxic potential in mammals via structural mimicry.[1] This guide provides a rigorous technical analysis of its stereochemistry, irreversible binding kinetics, and validated protocols for analytical detection and enzymatic inhibition assays.[1]

Molecular Architecture & Stereochemistry[1]

This compound (also known as phosphinothricin) is chemically distinct due to its carbon-phosphorus-carbon (C-P-C) backbone, a rarity in biological systems.[1] It acts as a bioisostere of L-glutamic acid.[1]

Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name: Ammonium (2RS)-2-amino-4-(methylphosphinato)butanoate[1][2]

-

Common Name: this compound-ammonium[1][3][4][5][6][2][7][8][9][10][11]

-

Chemical Formula:

(Salt form)

Chirality and Bioactivity

This compound possesses a chiral center at the

-

L-Isomer (this compound-P): The biologically active enantiomer.[1] It fits precisely into the glutamate-binding pocket of the GS enzyme.

-

Current Trend: While traditional formulations are racemic (1:1 mixture), modern manufacturing is shifting toward This compound-P (L-isomer enriched) to reduce environmental load and dosage by approximately 50%.[1]

Structural Homology Visualization

The following diagram illustrates the structural mimicry between the natural substrate (Glutamate) and the inhibitor (this compound), highlighting the phosphinic group that mimics the

Figure 1: Structural comparison showing the phosphinic acid moiety of this compound mimicking the distal carboxylic acid of Glutamate, allowing it to hijack the enzyme's active site.

Physicochemical Profile

Understanding the physicochemical properties is essential for formulation stability and analytical method development.[1] this compound is highly polar and amphoteric, presenting specific challenges for extraction and chromatography.

| Property | Value | Technical Implication |

| Molecular Weight | 198.16 g/mol (Ammonium salt)181.13 g/mol (Free acid) | Low MW facilitates rapid translocation in xylem.[1] |

| Solubility (Water) | > 1370 g/L (at 22°C) | Extremely hydrophilic; requires aqueous extraction.[12] |

| Solubility (Organic) | Insoluble in hexane, acetone, ethanol | Cannot be extracted using standard LLE (Liquid-Liquid Extraction) with non-polar solvents.[1] |

| pKa Values | Amphoteric nature (zwitterionic at neutral pH). Requires buffering for HPLC retention. | |

| Partition Coefficient | High mobility in soil/water; negligible bioaccumulation in lipids.[1] | |

| Thermal Stability | Stable up to ~200°C | Robust under standard laboratory processing temperatures.[1] |

Mechanism of Action (MOA)

This compound acts as a "suicide substrate" for Glutamine Synthetase (GS).[1] The inhibition is not merely competitive; it involves a catalytic transformation that locks the enzyme.[1]

The Kinetic Trap

-

Binding: this compound occupies the glutamate binding site on GS.[1]

-

Phosphorylation: GS, requiring ATP and

, phosphorylates this compound (believing it to be glutamate).[1] -

Dead-End Complex: The resulting intermediate, Phosphinothricin-Phosphate (P-PPT) , mimics

-glutamyl phosphate but cannot react with ammonia.[1] P-PPT binds irreversibly to the active site, permanently disabling the enzyme [1].[1]

Physiological Cascade[1][2]

-

Ammonia Accumulation: With GS disabled, ammonia (a byproduct of photorespiration and nitrate reduction) accumulates to toxic levels, destroying transmembrane proton gradients.[1]

-

Glutamine Depletion: Halts protein synthesis and disrupts the production of other amino acids and nucleotides.[1]

-

ROS Generation: Inhibition of photorespiration leads to the accumulation of glyoxylate and subsequent generation of Reactive Oxygen Species (ROS) in the chloroplast, causing rapid lipid peroxidation and cell necrosis.

Figure 2: The "Lethal Synthesis" pathway where this compound is phosphorylated by GS to form a stable, non-reactive intermediate that permanently blocks the enzyme.[1]

Analytical Methodologies

Due to its high polarity and lack of a UV-absorbing chromophore, analyzing this compound requires specific strategies.[1]

Method A: HPLC with Pre-Column Derivatization (FMOC-Cl)

This is the standard for quality control and residue analysis where MS is unavailable.[1]

-

Principle: The amino group reacts with 9-Fluorenylmethyl chloroformate (FMOC-Cl) to form a fluorescent derivative.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

-

Detection: Fluorescence (Excitation: 260 nm, Emission: 310 nm).[1]

-

Pros: High sensitivity, standard equipment.[1]

-

Cons: Labor-intensive sample prep; FMOC-OH byproduct peaks can interfere.[1]

Method B: LC-MS/MS (HILIC Mode)

The preferred method for trace analysis in complex matrices (biological fluids, soil).[1]

-

Principle: Direct analysis of the underivatized polar molecule.

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Anionic Exchange (e.g., Waters Torus DEA).[1]

-

Mobile Phase: Acetonitrile/Water with Ammonium Acetate buffer (pH ~9).[1]

-

Transitions (MRM):

-

Pros: No derivatization; detects metabolites (N-acetyl-glufosinate) simultaneously.[1]

Experimental Protocols

Protocol 1: In Vitro Glutamine Synthetase (GS) Inhibition Assay

Objective: To quantify the IC50 of this compound against purified GS or crude plant/tissue extracts. This assay relies on the "

Reagents:

-

Assay Buffer: 50 mM Imidazole-HCl (pH 7.2).

-

Substrate Mix: Glutamine (30 mM), Hydroxylamine-HCl (60 mM), ADP (0.4 mM), MnCl2 (3 mM), Sodium Arsenate (20 mM).[1]

-

Stop Solution: Ferric Chloride reagent (3.3% FeCl3, 2% TCA, 0.25N HCl).[1]

Procedure:

-

Enzyme Prep: Homogenize tissue (1:5 w/v) in extraction buffer (Tris-HCl pH 7.8, 1 mM DTT, 10% Glycerol). Centrifuge at 12,000 x g for 20 min at 4°C. Use supernatant.

-

Incubation: In a 96-well plate, mix:

-

50

L Enzyme Extract.[1] -

10

L this compound standards (serial dilution 0.01 -

Pre-incubate for 15 mins at 30°C.

-

-

Reaction: Add 100

L Substrate Mix to initiate.[1] Incubate for 30 mins at 30°C. -

Termination: Add 100

L Stop Solution . The reaction turns brownish-red (formation of Fe3+-hydroxamate complex).[1] -

Quantification: Centrifuge plate (if precipitate forms) and measure Absorbance at 540 nm .

-

Calculation: Plot % Activity vs. Log[this compound]. Determine IC50 using non-linear regression (Sigmoidal dose-response).

Protocol 2: Determination of Cell Viability (Kill Curve) for Selection

Objective: To determine the minimum concentration of this compound required to kill non-transfected mammalian (CHO/HEK) or plant cells, establishing the baseline for metabolic selection using the pat or bar gene.

Procedure:

-

Seeding: Seed cells at

cells/well in 6-well plates. Allow 24h attachment. -

Dosing: Replace media with fresh media containing this compound-ammonium at: 0, 100, 200, 400, 600, 800, 1000

M. (Note: Mammalian cells are less sensitive than plants; concentrations are higher than MSX).[1] -

Culture: Incubate for 7-10 days, changing selective media every 3 days.

-

Assessment:

-

Selection Pressure: Choose the lowest concentration that results in 100% cell death by Day 7-10 for future stable cell line generation experiments.

References

-

Takano, H. K., & Dayan, F. E. (2020). this compound-ammonium: a review of the current state of knowledge.[1][3] Pest Management Science, 76(12), 3911-3925.[1] Link

-

Unno, H., et al. (2006). Atomic structure of plant glutamine synthetase: a key enzyme for plant productivity.[1][3] Journal of Biological Chemistry, 281(39), 29287-29296.[1] Link

-

U.S. Environmental Protection Agency (EPA). this compound Ammonium; Pesticide Tolerances.[1] Federal Register.[1] Link

-

Shimadzu Application News. Analysis of this compound, Glyphosate, and AMPA in Tap Water Using Triple Quadrupole LC/MS/MS. Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound-ammonium (Ref: HOE 039866) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. This compound-ammonium CAS#: 77182-82-2 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Effect of this compound ammonium on environment_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Toxicological evaluations [inchem.org]

- 10. pesticidereform.org [pesticidereform.org]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Mechanistic Toxicology of Glufosinate in Non-Target Biota

Technical Guide for Research & Development

Executive Summary: The Dual-Hit Mechanism

Glufosinate ammonium (GLA) is distinct among broad-spectrum herbicides because its toxicity profile is driven by two independent molecular mechanisms that affect non-target organisms (NTOs) differently across phyla. While often compared to glyphosate, its mode of action (MoA) is fundamentally different.

-

Metabolic Collapse (Universal): In plants, bacteria, and invertebrates, GLA irreversibly inhibits Glutamine Synthetase (GS) . This causes a rapid accumulation of intracellular ammonia (

) and a depletion of glutamine. The toxicity is not primarily due to amino acid starvation, but rather the chaotic uncoupling of photorespiration (in plants) or pH-driven membrane disruption (in animals) caused by ammonia spikes. -

Excitotoxicity (Vertebrate-Specific): this compound is a structural analogue of glutamate. In vertebrates (fish, mammals), it acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor. This induces excitotoxicity, convulsions, and behavioral alterations distinct from the metabolic MoA.

Biochemical Mechanisms of Toxicity

The Glutamine Synthetase (GS) Blockade

The enzyme Glutamine Synthetase (EC 6.3.1.2) is evolutionarily conserved. It catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine.

-

Reaction:

-

Inhibition: this compound (phosphinothricin) binds to the glutamate site of GS. It is phosphorylated by ATP to form phosphinothricin-phosphate , a transition-state analogue that binds irreversibly to the enzyme active site.

-

Consequence:

-

Ammonia Accumulation: Ammonia levels can rise 10–100x above normal. In aquatic invertebrates, this disrupts osmoregulation and ion transport.

-

Glutamine Depletion: Halts protein synthesis and nucleotide biosynthesis.

-

NMDA Receptor Agonism (Neurotoxicity)

In vertebrates, GLA crosses the blood-brain barrier (BBB). Its structural similarity to glutamate allows it to bind to the NMDA receptor, a calcium channel involved in synaptic plasticity.

-

Mechanism: GLA binding

Channel opening -

Clinical Sign: This manifests as "swimming convulsions" in fish and seizures in high-dose mammalian models.

Visualization: The Dual-Pathway Toxicity Cascade

Figure 1: The bifurcated toxicity pathway of this compound. Left: Metabolic toxicity via GS inhibition.[1] Right: Neurotoxicity via NMDA receptors.

Toxicology in Non-Target Organisms

Aquatic Organisms

Aquatic ecosystems are high-risk zones due to runoff. This compound is highly water-soluble (

Zebrafish (Danio rerio)

-

Neuro-Behavioral Effects: Unlike baseline narcotics, GLA induces specific locomotor alterations. Larvae exhibit hyperactivity in light cycles (anxiety-like behavior) followed by exhaustion.

-

Reproductive Toxicity (HPG Axis): Chronic exposure disrupts the Hypothalamic-Pituitary-Gonadal (HPG) axis.

-

Females: Increased estradiol levels.

-

Males: Decreased testosterone levels.

-

Histology: Apoptosis in gonadal cells mediated by oxidative stress.

-

Invertebrates (Daphnia magna)

-

Sensitivity: Daphnia are highly sensitive to the surfactant load in commercial formulations, but pure GLA also suppresses motility via ammonia toxicity.

-

Endpoint: Immobilization (EC50) is the standard metric, but chronic reproductive assays (number of neonates) show sensitivity at concentrations orders of magnitude lower than acute lethal doses.

Table 1: Comparative Acute Toxicity Data (Representative)

| Species | Group | Endpoint | Value (approx.) | Mechanism | Reference |

| Danio rerio | Fish | 96h LC50 | ~60 mg/L | Neuro/Metabolic | [1] |

| Daphnia magna | Invertebrate | 48h EC50 | ~15–50 mg/L | Metabolic/Osmotic | [1] |

| Eisenia fetida | Annelid | 14d LC50 | >2000 mg/kg | Metabolic | [2] |

| Apis mellifera | Insect | 48h LD50 | >345 µ g/bee | Metabolic | [3] |

Terrestrial Invertebrates

Earthworms (Eisenia fetida)

-

The Sublethal Trap: While acute mortality is low (LC50 > 2000 mg/kg), GLA causes significant sublethal damage.

-

Reproductive Impact: Significant reduction in cocoon production and hatchling weight at environmentally relevant soil concentrations. This suggests energy is diverted from reproduction to detoxification (ammonia clearing).

Pollinators (Apis mellifera)

-

Distinction from Glyphosate: Unlike glyphosate, which disrupts the shikimate pathway (gut bacteria), this compound directly targets nitrogen metabolism.

-

Toxicity Profile: this compound exhibits lower acute toxicity to bees compared to many organophosphates.

Experimental Protocols

To validate this compound toxicity, researchers must measure Glutamine Synthetase (GS) Activity . The standard "Hydroxamate Assay" is the most robust method.

The -Glutamyl Transferase Assay (Spectrophotometric)

This assay utilizes the GS enzyme's ability to transfer a glutamyl group to hydroxylamine (

Reagents:

-

Reaction Mixture: Imidazole-HCl buffer (pH 7.2), L-Glutamine, Hydroxylamine-HCl,

, ADP, Sodium Arsenate. -

Stop Solution: Ferric Chloride (

) in TCA (Trichloroacetic acid) and HCl.

Workflow:

-

Tissue Homogenization: Homogenize tissue (Zebrafish liver or Earthworm) in cold imidazole buffer. Centrifuge at 10,000g (

) for 15 min. Collect supernatant. -

Incubation: Mix 100 µL supernatant with 100 µL Reaction Mixture. Incubate at

for 15–30 mins. -

Termination: Add 200 µL Stop Solution. The low pH stops the enzyme;

reacts with the product. -

Measurement: Centrifuge to remove precipitate. Measure Absorbance at 540 nm .

-

Calculation: Compare against a standard curve of authentic

-glutamylhydroxamate.

Visualization: GS Assay Workflow

Figure 2: Step-by-step workflow for the

References

-

Zhang, Y., et al. (2020). "Multiple Screening of Pesticides Toxicity in Zebrafish and Daphnia Based on Locomotor Activity Alterations." International Journal of Environmental Research and Public Health. Link

-

Wang, J., et al. (2012).[4] "Comparative acute toxicity of twenty-four insecticides to earthworm, Eisenia fetida." Ecotoxicology and Environmental Safety. Link

-

Nakaki, T., et al. (2000). "this compound ammonium stimulates nitric oxide production through N-methyl D-aspartate receptors in rat cerebellum." Neuroscience Letters. Link

-

Takano, H.K., et al. (2020). "The Mechanism of Action of this compound: Why is Inhibition of Glutamine Synthetase Toxic to Plants?" Weed Science. Link

-

Bio-Protocol. (2016). "Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells." Bio-protocol. Link

Sources

Metabolic Fate and Residue Analysis of Glufosinate in Plant Tissues

This guide synthesizes the metabolic trajectory of Glufosinate (phosphinothricin) in plant systems, contrasting the lethal cascade in susceptible tissues with the detoxification mechanisms in transgenic events. It details the transition from physiological disruption to stable metabolite formation and provides a validated analytical workflow for residue quantification.

Technical Guide for Research & Development

Executive Summary

This compound-ammonium acts as a suicide inhibitor of glutamine synthetase (GS) , a critical enzyme in nitrogen assimilation.[1][2][3][4] Its efficacy relies on the rapid accumulation of intracellular ammonia and the cessation of photorespiration. In drug development and residue chemistry, understanding the metabolic divergence between susceptible crops and those expressing the pat or bar transgenes is fundamental.

-

Susceptible Plants: Metabolism is minimal due to rapid cell death; the parent compound remains the primary residue.

-

Tolerant (Transgenic) Plants: The introduced phosphinothricin acetyltransferase (PAT) enzyme rapidly converts this compound into N-acetyl-glufosinate (NAG) , a non-phytotoxic metabolite.

-

Terminal Degradation: In both systems, a slower secondary pathway converts residues into 3-methylphosphinico-propionic acid (MPP) via the unstable intermediate PPO .

Mechanism of Action: The Lethal Cascade

To understand the metabolic fate, one must first grasp the physiological blockade. This compound is a structural analogue of glutamate.[5] It binds irreversibly to the GS active site, preventing the conversion of glutamate and ammonia into glutamine.[3]

Physiological Consequences[3][6][7]

-

Ammonia Toxicity: Inhibition of GS causes ammonia levels to spike (up to 100x normal), destroying transmembrane proton gradients.

-

Photorespiratory Crash: The depletion of glutamine halts the photorespiratory nitrogen cycle (glycolate pathway), leading to the accumulation of glyoxylate and inhibition of RuBisCO.

-

ROS Generation: The breakdown of the electron transport chain generates Reactive Oxygen Species (ROS), causing rapid lipid peroxidation and necrosis.

Visualization: The GS Inhibition Pathway

Figure 1: The cascade of Glutamine Synthetase inhibition leading to plant death.

Metabolic Pathways: Transgenic vs. Susceptible

The metabolic fate of this compound is dictated by the presence of the pat (from Streptomyces viridochromogenes) or bar (from Streptomyces hygroscopicus) genes.

Pathway A: The Acetylation (Detoxification) Pathway

In transgenic crops (e.g., LibertyLink®), the PAT enzyme acetylates the free amino group of this compound. This reaction is stereoselective for the L-isomer (the active herbicide).

-

Primary Metabolite: N-acetyl-glufosinate (NAG) .

-

Characteristics: NAG is stable, non-phytotoxic, and mobile within the phloem. It is the dominant residue in tolerant crops.

Pathway B: The Degradation Pathway

A secondary pathway, present in both soil microbes and plant tissues (to a lesser extent), involves the deamination of this compound.

-

Transamination: this compound is converted to 4-methylphosphinico-2-oxo-butanoic acid (PPO) .

-

Decarboxylation: PPO is unstable and rapidly decarboxylates to form 3-methylphosphinico-propionic acid (MPP) .

-

Significance: MPP is a stable terminal metabolite found in both transgenic and non-transgenic tissues, though usually at lower concentrations than NAG.

Visualization: Metabolic Fate Map

Figure 2: Divergent metabolic pathways. The upper path (Green) dominates in transgenic plants; the lower path (Grey) occurs in soil and plant tissues.

Quantitative Residue Data Summary

The following table summarizes the typical residue profile found in crop tissues at harvest.

| Compound | Chemical Name | Toxicity | Occurrence (Susceptible) | Occurrence (Transgenic) |

| This compound | 2-amino-4-(hydroxymethylphosphinyl)butanoic acid | High | Major (>90%) | Minor (<10%) |

| NAG | 2-acetamido-4-methylphosphinico-butanoic acid | Low | Absent | Major (>80%) |

| MPP | 3-methylphosphinico-propionic acid | Low | Trace | Minor/Trace |

| PPO | 4-methylphosphinico-2-oxo-butanoic acid | Low | Not Detected (Unstable) | Not Detected |

Experimental Protocol: Analytical Determination

Quantifying this compound and its polar metabolites is challenging due to their high water solubility and lack of chromophores. Traditional FMOC derivatization is suitable for this compound but fails for NAG (blocked amine). Therefore, direct LC-MS/MS on polar stationary phases is the industry standard.

Method: Direct LC-MS/MS Analysis (No Derivatization)

Objective: Simultaneous quantification of this compound, NAG, and MPP in plant matrices.

Reagents & Equipment[6]

-

Solvents: LC-MS grade Methanol, Water, Acetonitrile.

-

Internal Standards: this compound-D3, NAG-D3, MPP-D3.

-

Column: Anion Exchange (e.g., Metrosep A Supp) or Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

Step-by-Step Workflow

-

Sample Homogenization:

-

Cryogenically grind 5 g of plant tissue (leaf/seed) using liquid nitrogen to prevent enzymatic degradation.

-

-

Extraction:

-

Add 20 mL of Water:Methanol (80:20 v/v) containing 0.1% Formic Acid.

-

Rationale: High water content is required to extract these highly polar compounds.

-

Shake vigorously for 30 minutes.

-

Centrifuge at 4000 x g for 10 minutes.

-

-

Clean-Up (SPE - Optional but Recommended):

-

Use a Polymeric Anion Exchange cartridge (e.g., Oasis MAX).

-

Condition: Methanol -> Water.[6]

-

Load: Supernatant.

-

Wash: 5% Ammonia in Methanol (removes neutrals).

-

Elute: 2% Formic Acid in Methanol (elutes acidic phosphates).

-

-

LC-MS/MS Parameters:

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (due to phosphinic acid group).

-

MRM Transitions (Quantifier):

-

This compound: m/z 180 → 63

-

NAG: m/z 222 → 136

-

MPP: m/z 151 → 133

-

-

Visualization: Analytical Workflow

Figure 3: Optimized extraction and detection workflow for polar phosphinothricin metabolites.

Regulatory Implications

For drug development and safety assessment, the "Residue Definition" is critical. Regulatory bodies (EFSA, EPA, JMPR) generally define the residue for enforcement as:

Sum of this compound, NAG, and MPP, calculated as this compound equivalents.

This definition acknowledges that while NAG is the dominant metabolite in GMO crops, it can revert to this compound in the mammalian gut (to a limited extent) or be excreted. Therefore, total residue load is the safety metric.

References

-

Takano, H. K., & Dayan, F. E. (2020). This compound-ammonium: a review of the current state of knowledge. Pest Management Science.

-

European Food Safety Authority (EFSA). (2005). Conclusion regarding the peer review of the pesticide risk assessment of the active substance this compound. EFSA Scientific Report.

-

Food and Agriculture Organization (FAO). (2012). This compound-Ammonium: JMPR Residue Evaluation. FAO Plant Production and Protection Paper.

-

Dröge-Laser, W., et al. (1994). The metabolites of the herbicide L-phosphinothricin (this compound).[3][4][7][8][9][10][11][12] Plant Physiology.

-

Rojano-Delgado, A. M., et al. (2019).[6] Determination of glyphosate, this compound and their metabolites in plant matrices by LC-MS/MS.[9][10][13] Journal of Chromatography B.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ars.usda.gov [ars.usda.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound ammonium--some aspects of its mode of action in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. food.ec.europa.eu [food.ec.europa.eu]

- 8. Accumulation, metabolites formation and elimination behavior of rac-glufosinate-ammonium and this compound-P in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Introduction: Understanding Glufosinate and Its Environmental Significance

An In-depth Technical Guide to the Environmental Persistence of Glufosinate

This compound, a naturally occurring broad-spectrum herbicide, is the ammonium salt of the amino acid phosphinothricin.[1] Its mode of action involves the irreversible inhibition of glutamine synthetase, an essential enzyme in plants for ammonia detoxification and amino acid synthesis.[1][2] This inhibition leads to a rapid accumulation of ammonia and a cessation of photosynthesis, ultimately resulting in plant death.[1][2][3] While highly effective for weed control in agriculture and non-crop settings, its introduction into the environment necessitates a thorough understanding of its persistence, degradation pathways, and potential for mobility.[4][5]

This guide provides a technical overview of the environmental fate of this compound, intended for researchers and scientists in the fields of environmental science, chemistry, and drug development. We will explore the core mechanisms governing its persistence in soil and aquatic systems, detail the methodologies for its study, and present a framework for interpreting its environmental behavior.

Section 1: Degradation and Dissipation in the Terrestrial Environment

The soil compartment is the primary recipient of this compound following agricultural application. Its persistence here is a dynamic interplay between microbial action, chemical stability, and physical soil properties.

The Central Role of Microbial Degradation

The predominant route for this compound dissipation in soil is microbial degradation.[4][6][7] Soil microorganisms utilize this compound as a carbon and phosphorus source, breaking it down into less complex molecules. The process primarily yields two main metabolites:

-

3-methylphosphinico-propionic acid (MPP)

-

2-methylphosphinico-acetic acid (MPA)

Ultimately, these metabolites are further mineralized to carbon dioxide.[2][4][8] The rate of this biodegradation is the single most important factor determining this compound's soil half-life.[4] Studies have shown that soils with a history of this compound application can harbor bacterial strains, such as Burkholderia sacchari and Serratia marcescens, that are highly efficient at degrading the herbicide.[9][10] In sterilized soil samples where microbial activity is absent, degradation is negligible, confirming the biological nature of the process.[11]

Caption: Primary microbial degradation pathway of this compound in soil.

Half-Life and Factors of Influence

The persistence of a compound in soil is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. For this compound, the soil half-life is typically short.

-

Aerobic Conditions: Under aerobic conditions, which are typical for surface soils, the half-life is reported to be between 3 and 11 days.[8] Other studies have found ranges from 1.71 to 22.9 days.[12] Field dissipation studies show a similar range of 6 to 20 days.[8]

-

Anaerobic Conditions: In the absence of oxygen (e.g., in waterlogged or deep, compacted soils), degradation slows considerably. The anaerobic half-life can range from 5-10 days to as long as 56 days.[8][12]

Several environmental factors modulate this rate:

-

Soil Type and Composition: Adsorption of this compound is positively correlated with the clay content of the soil.[13][14] Higher organic matter can also reduce its mobility.[5] This binding can make the herbicide less available to microorganisms, potentially increasing its persistence.

-

Temperature: Higher temperatures generally accelerate microbial activity and, consequently, the rate of this compound degradation.[4][6]

-

Soil Moisture: Moisture content affects microbial populations and the diffusion of this compound within the soil matrix.[6]

Mobility: Leaching and Runoff Potential

Despite its high water solubility, field studies consistently show that this compound rarely leaches below the top 10-15 cm of the soil profile.[6][8] This limited mobility is attributed to its rapid microbial degradation.[7][8] Because it is broken down quickly in the biologically active topsoil, significant amounts do not persist long enough to be transported into deeper soil layers or groundwater.[7][15] However, in soils with very low clay content and little organic carbon, the potential for transport may be higher.[2][8]

Section 2: Persistence in Aquatic Systems

While less common than soil contamination, this compound can enter aquatic environments through spray drift or runoff. Its fate in water is markedly different from that in soil.

Abiotic Degradation: Hydrolysis and Photolysis

In contrast to its rapid biological degradation in soil, this compound is highly stable against abiotic processes in water.

-

Hydrolysis: The compound is stable to hydrolysis at environmentally relevant pH levels (5, 7, and 9), with a reported half-life of over 300 days.[2][8]

-

Photolysis: Similarly, aqueous photolysis (breakdown by sunlight) is a very slow process, also with a half-life exceeding 300 days.[2][8]

This stability means that once this compound is in a water body with low microbial activity, such as groundwater, it can persist for a very long time.

Biodegradation in Water

Microbial activity remains the key driver for degradation in aquatic systems.[16] The half-life varies significantly depending on the microbial population of the water body.

| Environmental Compartment | Condition | Half-Life (DT50) | References |

| Soil | Aerobic | 1.7 - 22.9 days | [8][12] |

| Anaerobic | 5 - 56 days | [8][12] | |

| Field Dissipation | 6 - 20 days | [8] | |

| Water | Hydrolysis (pH 5-9) | >300 days | [2][8] |

| Aqueous Photolysis | >300 days | [2][8] | |

| Aquatic Aerobic | 1.5 - 36.1 days | [12] | |

| Aquatic Anaerobic | ~387 days | [12] | |

| River Water | ~25 days | [16] | |

| Table 1: Summary of this compound Half-Life in Different Environmental Compartments. |

As shown in Table 1, the half-life in river water (25 days) is significantly shorter than in systems where abiotic processes dominate, highlighting the importance of aquatic microorganisms.[16] However, under anaerobic aquatic conditions, persistence can be very long (~387 days), posing a greater risk in environments like sediment beds.[12]

Section 3: Methodologies for Studying Environmental Persistence

Investigating the environmental fate of this compound requires robust and validated experimental protocols. The causality behind these experimental choices is critical for generating reliable data.

Experimental Design: A Self-Validating System

A standard laboratory soil degradation study serves as a foundational experiment. The design must incorporate controls to isolate the specific degradation pathway being studied.

Caption: Experimental workflow for a laboratory soil degradation study.

Protocol: Aerobic Soil Degradation Study

-

Soil Collection and Preparation:

-

Collect fresh topsoil from a relevant site, avoiding previous pesticide contamination.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove stones and debris and ensure homogeneity.

-

Adjust soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity) to ensure optimal microbial activity.

-

-

Establishment of Controls (Trustworthiness Pillar):

-

Test System: A portion of the fresh, viable soil.

-

Sterile Control: A separate portion of the soil is sterilized (e.g., by autoclaving) to eliminate microbial activity. This control is crucial to differentiate between biotic and abiotic degradation. If degradation occurs in the test system but not the sterile control, it is definitively microbial.

-

-

Application of this compound:

-

Prepare a stock solution of this compound.

-

Apply the solution evenly to both the test and sterile soil batches to achieve the desired final concentration. Mix thoroughly.

-

-

Incubation:

-

Place the treated soil samples into incubation vessels that allow for air exchange but minimize water loss.

-

Incubate in the dark at a constant, controlled temperature (e.g., 20-22°C) to prevent photodegradation and mimic subsurface conditions.[12]

-

-

Sampling and Extraction:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, and 60 days), collect triplicate subsamples from both the test and sterile systems.

-

Extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., aqueous solutions).

-

-

Analytical Quantification:

-

Rationale: this compound and its metabolites are highly polar, have low volatility, and lack a strong UV chromophore, making direct analysis challenging.[4]

-

Method: A derivatization step is often required to make the molecules suitable for analysis by Gas Chromatography (GC) or to improve sensitivity in Liquid Chromatography (LC).[4] The most common and robust method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[17][18]

-

Quantify the concentration of this compound and its primary metabolites (MPP, MPA) in each sample against a calibration curve.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for both the test and sterile systems.

-

Use first-order kinetics to calculate the dissipation half-life (DT50) in the test soil.

-

Conclusion

The environmental persistence of this compound is primarily governed by its rapid microbial degradation in soil, which limits its potential for leaching and accumulation. Its half-life in soil is typically short, on the order of days to a few weeks. In aquatic systems, however, the herbicide is significantly more persistent, particularly against abiotic forces like hydrolysis and photolysis. The presence of active microbial communities is essential for its breakdown in water. Understanding these distinct behaviors in different environmental compartments is critical for conducting accurate environmental risk assessments and ensuring the responsible use of this important agricultural tool. The methodologies outlined provide a framework for generating the reliable, validated data needed to support these assessments.

References

- A Closer Look at this compound Ammonium Safety: What You Need to Know. (n.d.). Vertex AI Search. Retrieved February 7, 2026.

-

Field Dissipation and Storage Stability of this compound Ammonium and Its Metabolites in Soil. (n.d.). Hindawi. Retrieved February 7, 2026, from [Link]

-

Environmental Factors Affecting Glyphosate Performance. (2013, December 6). University of Nebraska–Lincoln. Retrieved February 7, 2026, from [Link]

- Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. (n.d.). Semantic Scholar. Retrieved February 7, 2026.

- Tracking glyphosate and its degradation products in the environment and biasing degradation towards less harmful products. (n.d.). NIFA Reporting Portal. Retrieved February 7, 2026.

-

Biochemical Basis for the Time-of-Day Effect on this compound Efficacy against Amaranthus palmeri. (2021, September 26). MDPI. Retrieved February 7, 2026, from [Link]

-

This compound-P. (2025, January 15). Minnesota Department of Agriculture. Retrieved February 7, 2026, from [Link]

-

This compound-Ammonium | C5H15N2O4P | CID 53597. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

- Screening and Identification of this compound-Degrading Bacteria from this compound-Treated Soils. (n.d.). Cambridge Core. Retrieved February 7, 2026.

- Glyphosate Chemical Fact Sheet. (n.d.). Wisconsin Department of Natural Resources. Retrieved February 7, 2026.

- Published glyphosate biodegradation half-life estimates in soil and fresh waters. (n.d.). Semantic Scholar. Retrieved February 7, 2026.

- Screening and Identification of this compound-Degrading Bacteria from this compound-Treated Soils | Request PDF. (2025, August 9).

-

This compound. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

- Degradation of herbicides glyphosate and this compound in natural and distilled water. (n.d.).

-

ChemicalWatch Factsheet - this compound-AMMONIUM. (n.d.). Beyond Pesticides. Retrieved February 7, 2026, from [Link]

-

This compound; Pesticide Tolerances. (2022, September 21). Federal Register. Retrieved February 7, 2026, from [Link]

- Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. (2019, November 13). PMC - NIH. Retrieved February 7, 2026.

- Persistence and Leachability of this compound-Ammonium in a Northern Ontario Terrestrial Environment. (n.d.).

- Combatting this compound-induced pepper toxicity: jasmonic acid recruiting rhizosphere bacterial strain Rhodococcus gordoniae. (2025, July 2). PMC - NIH. Retrieved February 7, 2026.

- analytical methods for the determination of glyphosate in water samples: a brief revew. (n.d.). IMT Bucharest. Retrieved February 7, 2026.

- Adsorption and desorption of this compound ammonium in soils cultivated with oil palm in Malaysia. (2025, August 5).

- Development Of An Analytical Method For Determination Of Glyphosate, Ampa And this compound In Water Samples By High Performance Liquid Chromatography (HPLC) And Fluorescence Detection. (n.d.).

- Adsorption and Desorption of this compound Ammonium in Soils Cultivated with Oil Palm in Malaysia. (n.d.). Malaysian Journal of Soil Science. Retrieved February 7, 2026.

- EPA Registers New Herbicide Active Ingredient this compound-P. (n.d.). U.S. Environmental Protection Agency. Retrieved February 7, 2026.

- Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production. (n.d.). Frontiers. Retrieved February 7, 2026.

- EPA's Registration of Herbicide under New Framework Puts Endangered Species at Elevated Risk, Advocates Say. (2024, December 13). Beyond Pesticides Daily News Blog. Retrieved February 7, 2026.

- A simple method for the determination of glyphosate, this compound and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology. (n.d.). NIH. Retrieved February 7, 2026.

- The Effect of this compound Ammonium in Three Different Textured Soil Types under Malaysian Tropical Environment. (n.d.). Semantic Scholar. Retrieved February 7, 2026.

- Effect of phosphinothricin (this compound) on photosynthesis and photorespiration of C3 and C 4 plants. (n.d.). PubMed. Retrieved February 7, 2026.

- Biodegradation Potential of Glyphosate by Bacteria: A Systematic Review on Metabolic Mechanisms and Application Strategies. (2025, May 21). MDPI. Retrieved February 7, 2026.

- Leaching and transformation of this compound?ammonium and its main metabolite in a layered soil column. (n.d.). Semantic Scholar. Retrieved February 7, 2026.

- Simultaneous determination of glyphosate, this compound and their metabolites in soybeans using solid-phase analytical derivatization. (2024, September 2). Semantic Scholar. Retrieved February 7, 2026.

- content.pdf. (2023, June 1).

- Phosphorus and Glyphosate Adsorption and Desorption Trends across Different Depths in Sandy Soil. (2023, October 2). MDPI. Retrieved February 7, 2026.

- This compound ammonium. (n.d.).

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound-Ammonium | C5H15N2O4P | CID 53597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of phosphinothricin (this compound) on photosynthesis and photorespiration of C3 and C 4 plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. agrofarmchemical.com [agrofarmchemical.com]

- 7. agriculture.basf.com [agriculture.basf.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Screening and Identification of this compound-Degrading Bacteria from this compound-Treated Soils | Weed Science | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. portal.nifa.usda.gov [portal.nifa.usda.gov]

- 12. mda.state.mn.us [mda.state.mn.us]

- 13. researchgate.net [researchgate.net]

- 14. msss.com.my [msss.com.my]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. imt.ro [imt.ro]

- 18. Determination of Glyphosate, this compound, and AMPA in tea [sigmaaldrich.com]

Early studies on Streptomyces producing phosphinothricin

Executive Summary

This technical guide reconstructs the foundational studies (1970s–1990s) regarding the discovery, isolation, and biosynthesis of Phosphinothricin (PT) , the active moiety of the herbicide glufosinate. Produced by Streptomyces viridochromogenes and Streptomyces hygroscopicus as the tripeptide bialaphos (phosphinothricin-alanyl-alanine), PT represents a unique class of C-P bond-containing natural products.

This document is designed for researchers requiring a granular understanding of the enzymatic logic governing C-P bond formation, the evolutionary "self-resistance" mechanisms (bar/pat genes), and the original isolation protocols that paved the way for modern agricultural biotechnology.

Historical Taxonomy & Strain Characterization

The discovery of phosphinothricin was a simultaneous achievement by two major research groups in the early 1970s, driven by the search for novel antibiotics and herbicides.

| Feature | Streptomyces viridochromogenes | Streptomyces hygroscopicus |

| Strain ID | Tü 494 (DSM 40736) | SF-1293 (DSM 41527) |

| Discoverer | Bayer / Hoechst (Germany) | Meiji Seika Kaisha (Japan) |

| Product Name | Phosphinothricin (this compound) | Bialaphos (Herbiace) |

| Active Moiety | L-Phosphinothricin (L-PPT) | L-Phosphinothricin (L-PPT) |

| Structure | Free amino acid (in formulation) | Tripeptide (PT-Ala-Ala) |

| Morphology | Green spore pigment on oatmeal agar | Hygroscopic patches, grey/brown spores |

Technical Insight: The production of PT as a tripeptide (bialaphos) in S. hygroscopicus is a "Trojan Horse" strategy. The tripeptide is actively transported into competitor cells via peptide transporters, where intracellular peptidases release the toxic PT moiety.

Biosynthetic Pathway: The Enzymatic Logic

The biosynthesis of bialaphos is chemically distinct due to the formation of the Carbon-Phosphorus-Carbon (C-P-C) bond sequence. Early studies initially proposed a pathway involving "2-phosphinomethylmalic acid" (PMM), but subsequent genetic analysis (Metcalf et al.) refined this into a "Late Methylation" model.

The Core Pathway (Reconstructed)

The pathway begins with Phosphoenolpyruvate (PEP) and involves a thermodynamically unfavorable rearrangement to form the C-P bond, followed by a complex series of oxidations and decarboxylations.

Key Enzymatic Transformations:

-

C-P Bond Formation: PepM (PEP mutase) converts PEP to Phosphonopyruvate (PnPy) .[1][2]

-

Decarboxylation: Ppd converts PnPy to Phosphonoacetaldehyde (PnAA) .[3]

-

The "Hidden" Rearrangement: PnAA is not converted directly to the PT skeleton. Instead, it is reduced to 2-hydroxyethylphosphonate (HEP) , then oxidatively cleaved to Hydroxymethylphosphonate (HMP) and formate. This step is catalyzed by PhpD (HEPD), an iron-dependent dioxygenase.

-

Skeleton Assembly: HMP is oxidized to phosphonoformate, coupled to PEP to form Carboxyphosphonoenolpyruvate (CPEP) , and eventually processed to Demethylphosphinothricin (DMPT) .

-

Resistance & Activation: DMPT is N-acetylated (to prevent auto-toxicity), then P-methylated (forming the C-P-C bond), and finally coupled with two alanines.

Visualization of the Biosynthetic Logic

Caption: The "Late Methylation" biosynthetic pathway of Bialaphos. Note the crucial N-acetylation step (Pat/Bar) serves as a biosynthetic checkpoint before the final P-methylation.

Mechanism of Action & Resistance

The biological activity of PT relies on its structural mimicry of glutamate.

Target: Glutamine Synthetase (GS)

-

Physiological Role: GS catalyzes the condensation of Glutamate + Ammonia + ATP → Glutamine + ADP + Pi.

-

Inhibition Mechanism: PT binds to the glutamate site of GS. The enzyme phosphorylates PT (using ATP) to form Phosphorylated-PT (P-PT) .

-

Dead-End Complex: Unlike the natural intermediate (γ-glutamyl phosphate), P-PT cannot react with ammonia. It remains tightly bound to the active site, irreversibly inhibiting the enzyme.

-

Result: Rapid accumulation of intracellular ammonia (cytotoxic) and depletion of glutamine (metabolic starvation).

The bar and pat Genes (Self-Resistance)

To survive their own toxin, Streptomyces evolved the bar (bialaphos resistance) and pat (phosphinothricin acetyltransferase) genes.

-

Function: Encodes an acetyltransferase that transfers an acetyl group from Acetyl-CoA to the free amino group of PT.

-

Outcome: N-acetyl-PT does not bind to Glutamine Synthetase.

-

Application: These genes were isolated and transferred into crops (corn, soy, cotton) to create this compound-tolerant varieties (e.g., LibertyLink®).

Caption: Competitive inhibition of Glutamine Synthetase by PT vs. enzymatic detoxification by PAT.

Experimental Protocol: Isolation of Bialaphos

Reconstructed from early Meiji Seika and Hoechst patents/papers.

Objective: Isolate bialaphos from S. hygroscopicus fermentation broth.

Prerequisites:

-

Media: Glucose-Starch-Peptone medium.

-

Fermentation: Submerged culture, 28°C, 3-5 days.

Workflow:

-

Clarification:

-

Centrifuge fermentation broth (5000 x g, 20 min) to remove mycelia.

-

Adjust supernatant pH to 2.0 using HCl.

-

-

Cation Exchange (Primary Capture):

-

Column: Amberlite IR-120 (H+ form).

-

Load acidified supernatant. Bialaphos (amphoteric) binds.

-

Wash with water.

-

Elute with 0.5 M NH₄OH.

-

-

Anion Exchange (Purification):

-

Concentrate eluate in vacuo.

-

Pass through Dowex 1x2 (Acetate form).

-

Bialaphos binds weakly or passes through depending on pH; impurities are retained.

-

Optimization: Use gradient elution with dilute acetic acid.

-

-

Adsorption Chromatography (Polishing):

-

Column: Activated Carbon or Diaion HP-20.

-

Bialaphos is highly water-soluble and hydrophilic; it often passes through HP-20 (removing hydrophobic contaminants).

-

-

Crystallization:

-

Concentrate active fractions.

-

Precipitate with Methanol/Ethanol mixture.

-

Yield: White amorphous powder (Bialaphos sodium salt).

-

Comparative Data: Production & Inhibition[4]

| Parameter | S. hygroscopicus (Wild Type) | S. viridochromogenes (Wild Type) | Engineered E. coli (Modern) |

| Primary Product | Bialaphos (Tripeptide) | Phosphinothricin-Ala-Ala | L-PPT (Free acid) |